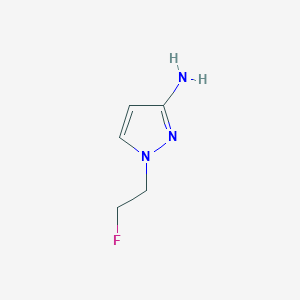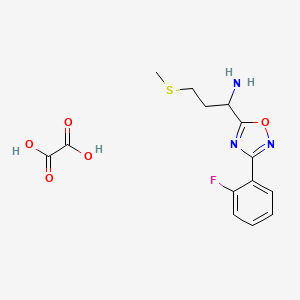
1-(2-Fluoroethyl)pyrazol-3-amine
Overview
Description
1-(2-Fluoroethyl)pyrazol-3-amine, also known as 1-F-2-ethylpyrazole-3-amine or simply FEPA, is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications. It has a molecular weight of 129.14 .
Synthesis Analysis
The synthesis of pyrazoles, including this compound, often involves the reaction of electron-deficient N-arylhydrazones with nitroolefins . Other methods include the condensation of ketones, aldehydes, and hydrazine monohydrochloride . The exact synthesis method for this compound is not specified in the search results.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C5H8FN3/c6-2-4-9-3-1-5(7)8-9/h1,3H,2,4H2,(H2,7,8) . This indicates that the molecule contains 5 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms .
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
- Regioselective Synthesis for OLEDs : The regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines leads to the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines. These compounds, characterized by high fluorescence intensity, have been tested as emitters for organic light-emitting diodes (OLEDs), demonstrating the potential of fluorine-containing substituents to modify electronic properties and enhance device performance (Szlachcic et al., 2017).
Synthesis of Heterocyclic Compounds
- Domino Reactions for Heterocycles : Arylglyoxals react with pyrazol-5-amines in a domino reaction, offering selective access to novel pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. This methodology showcases the versatility of pyrazol-5-amines in constructing complex heterocyclic frameworks, potentially useful in the development of new therapeutic agents (Jiang et al., 2014).
Pharmaceutical and Agrochemical Synthesis
- Synthesis of Oxazolidinone Antibacterials : The article outlines a cost-effective and environmentally friendly synthesis route for a novel oxazolidinone antibacterial candidate, highlighting the preparation of key intermediates via C–N coupling reactions. This research emphasizes the role of pyrazol-3-amines in the synthesis of important pharmaceutical agents (Yang et al., 2014).
- Continuous Flow Synthesis for Pharmaceuticals : A continuous flow synthesis method has been developed for the rapid and modular production of fluorinated pyrazoles and pyrazolines, demonstrating the utility of pyrazol-3-amines in synthesizing agrochemicals and pharmaceuticals. This approach highlights the safety and efficiency advantages of continuous flow chemistry in the production of compounds with potential biological activity (Britton & Jamison, 2017).
Catalysis
- Copolymerization of CO2 and Cyclohexene Oxide : Zinc(II) carboxylate complexes, derived from pyrazolylethyl-amine ligands, have been explored as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research demonstrates the application of pyrazol-3-amines in the development of environmentally benign catalysts for polymer synthesis, contributing to sustainable chemistry practices (Matiwane et al., 2020).
Safety and Hazards
The safety information for 1-(2-Fluoroethyl)pyrazol-3-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-(2-fluoroethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3/c6-2-4-9-3-1-5(7)8-9/h1,3H,2,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSMIKDDSZIQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate](/img/structure/B1450343.png)


![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)

![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1450350.png)

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)


![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)


